molecular formula C18H15Cl2N5O2S B2919515 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 886963-59-3

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2919515
CAS No.: 886963-59-3
M. Wt: 436.31
InChI Key: USBABAKTNOIGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a benzyl group, and a dichlorophenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of an appropriate benzylamine with a dichlorophenyl derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the triazine ring and subsequent functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The triazine ring can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed on the compound to modify its functional groups.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized triazine derivatives, reduced amine derivatives, and substituted benzyl or dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazine core and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its dichlorophenyl group can interact with various biological targets, making it useful in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may inhibit specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one

  • 2-Methylamino-5-tert-butyl-1,3,4-thiadiazole

  • 4-Amino-3-mercapto-6-tert-butyl-1,2,4-triazine-5(4H)-one

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. Its triazine ring, benzyl group, and dichlorophenyl moiety provide distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O2S/c19-13-7-6-12(9-14(13)20)22-16(26)10-28-18-24-23-15(17(27)25(18)21)8-11-4-2-1-3-5-11/h1-7,9H,8,10,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBABAKTNOIGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.